



Spectroscopic Profile of (S)-(+)-1-Methoxy-2propylamine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral amine, **(S)-(+)-1-methoxy-2-propylamine**. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering detailed information on its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. The guide includes structured data tables, detailed experimental protocols for data acquisition, and visualizations to illustrate the relationship between spectroscopic analysis and molecular structure.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **(S)-(+)-1-methoxy-2-propylamine**. It is important to note that while the IR and MS data are derived from the racemic mixture (1-methoxy-2-propanamine), they are expected to be identical for the (S)-(+)-enantiomer in the absence of a chiral environment. The ¹H and ¹³C NMR data are based on predictive analysis and typical values for similar structures.

Table 1: ¹H NMR Spectroscopic Data (Predicted)



Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.3	S	3H	-OCH₃
~3.2	m	2H	-CH ₂ -O-
~2.9	m	1H	-CH(NH₂)-
~1.5 (broad)	S	2H	-NH ₂
~1.0	d	3H	-CH(NH₂)-CH₃

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: 13C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~76	-CH ₂ -O-
~59	-OCH₃
~47	-CH(NH ₂)-
~20	-CH(NH ₂)-CH ₃

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Table 3: Infrared (IR) Spectroscopic Data



Wavenumber (cm ⁻¹)	Intensity	Assignment
~3380	Medium	N-H stretch (asymmetric)
~3300	Medium	N-H stretch (symmetric)
~2960	Strong	C-H stretch (aliphatic)
~2870	Strong	C-H stretch (aliphatic)
~1600	Medium	N-H bend (scissoring)
~1460	Medium	C-H bend (methyl/methylene)
~1120	Strong	C-O stretch (ether)

Source: NIST Chemistry WebBook, data for 1-methoxy-2-propanamine.[1]

Table 4: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Proposed Fragment Ion
89	~5	[M]+
74	~10	[M - CH ₃] ⁺
58	~15	[M - OCH ₃]+
45	~100	[CH ₃ OCH ₂] ⁺
44	~80	[CH(NH2)=CH2]+
30	~30	[CH ₂ NH ₂]+

Source: NIST Chemistry WebBook, data for 1-methoxy-2-propanamine (Electron Ionization).[1]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy



Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the molecular structure of **(S)-(+)-1-methoxy-2-propylamine**.

Materials and Equipment:

- (S)-(+)-1-methoxy-2-propylamine sample
- Deuterated chloroform (CDCl₃)
- Tetramethylsilane (TMS) as an internal standard
- NMR tube (5 mm) and cap
- Pipettes
- Vortex mixer
- NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of (S)-(+)-1-methoxy-2-propylamine into a clean, dry vial.
 - Add approximately 0.7 mL of CDCl₃ containing 0.03% TMS.
 - Gently vortex the vial to ensure the sample is completely dissolved.
 - Using a pipette, transfer the solution into a clean 5 mm NMR tube, ensuring the liquid height is approximately 4-5 cm.
 - Cap the NMR tube securely.
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine.



- Lock the spectrometer on the deuterium signal of the CDCl₃.
- Shim the magnetic field to achieve optimal homogeneity.
- For ¹H NMR:
 - Acquire the spectrum using a standard pulse sequence.
 - Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
 - Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
- For ¹³C NMR:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Set the spectral width to cover the expected chemical shift range (e.g., 0-100 ppm).
 - A larger number of scans will be required due to the lower natural abundance of ¹³C (e.g., 1024 or more scans).
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase the resulting spectrum.
 - Perform baseline correction.
 - Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.
 - Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **(S)-(+)-1-methoxy-2-propylamine** using Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy.



Materials and Equipment:

- (S)-(+)-1-methoxy-2-propylamine sample
- FTIR spectrometer with an ATR accessory (e.g., with a diamond crystal)
- Isopropanol or ethanol for cleaning
- · Lint-free wipes

Procedure:

- · Background Spectrum:
 - Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in isopropanol and allowing it to dry completely.
 - Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
- Sample Analysis:
 - Place a small drop of (S)-(+)-1-methoxy-2-propylamine directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
 - Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
 - Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
- Data Processing and Cleaning:
 - The spectrometer software will automatically subtract the background spectrum from the sample spectrum.
 - Perform baseline correction if necessary.
 - Label the significant peaks with their corresponding wavenumbers.



 Thoroughly clean the ATR crystal with isopropanol and a lint-free wipe after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **(S)-(+)-1-methoxy-2-propylamine** using Electron Ionization (EI) Mass Spectrometry.

Materials and Equipment:

- (S)-(+)-1-methoxy-2-propylamine sample
- Gas chromatograph-mass spectrometer (GC-MS) with an EI source
- Microsyringe
- Appropriate solvent for dilution (if necessary, e.g., methanol or dichloromethane)

Procedure:

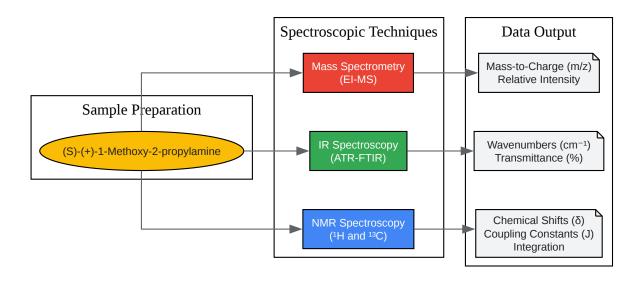
- Sample Introduction:
 - If using a GC-MS system, prepare a dilute solution of the sample in a volatile solvent.
 - \circ Inject a small volume (e.g., 1 μ L) of the solution into the GC inlet. The GC will separate the analyte from the solvent and introduce it into the mass spectrometer.
 - Alternatively, for a direct insertion probe, a small amount of the neat liquid can be introduced.
- Instrument Setup and Data Acquisition:
 - The mass spectrometer is operated under a high vacuum.
 - The sample molecules are ionized in the EI source, typically at 70 eV.
 - The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).



- Acquire the mass spectrum over a suitable m/z range (e.g., 10-200 amu).
- Data Analysis:
 - Identify the molecular ion peak ([M]+), which corresponds to the molecular weight of the compound.
 - Analyze the fragmentation pattern to identify characteristic fragment ions.
 - Determine the base peak (the most intense peak in the spectrum).
 - Compare the obtained spectrum with library spectra for confirmation.

Visualization of Spectroscopic Analysis

The following diagrams, generated using the DOT language, illustrate the workflow of spectroscopic analysis and the correlation between the data and the molecular structure of **(S)-1-methoxy-2-propylamine**.



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Diagram 1: General workflow for the spectroscopic analysis of **(S)-(+)-1-methoxy-2-propylamine**.



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References

- 1. 2-Propanamine, 1-methoxy- [webbook.nist.gov]
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